molecular formula C12H16O3 B7907598 5-Isobutoxy-2-methylbenzoic acid

5-Isobutoxy-2-methylbenzoic acid

Cat. No.: B7907598
M. Wt: 208.25 g/mol
InChI Key: URQSNWFDSZHJPA-UHFFFAOYSA-N
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Description

5-Isobutoxy-2-methylbenzoic acid: is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, featuring an isobutoxy group and a methyl group attached to the benzene ring

Properties

IUPAC Name

2-methyl-5-(2-methylpropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)7-15-10-5-4-9(3)11(6-10)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQSNWFDSZHJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutoxy-2-methylbenzoic acid typically involves the esterification of 2-methylbenzoic acid with isobutanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Isobutoxy-2-methylbenzoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the isobutoxy or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl3) are used for substitution reactions.

Major Products:

    Oxidation: Formation of 5-isobutoxy-2-methylbenzaldehyde or this compound.

    Reduction: Formation of 5-isobutoxy-2-methylbenzyl alcohol or 5-isobutoxy-2-methylbenzene.

    Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

Chemistry: 5-Isobutoxy-2-methylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a building block in organic synthesis.

Biology: In biological research, this compound is investigated for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 5-Isobutoxy-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isobutoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of cellular pathways and the exertion of its biological effects.

Comparison with Similar Compounds

  • 2-Isobutoxy-5-methylbenzoic acid
  • 5-Isobutoxy-2-methylbenzaldehyde
  • 5-Isobutoxy-2-methylbenzyl alcohol

Comparison: 5-Isobutoxy-2-methylbenzoic acid is unique due to the specific positioning of the isobutoxy and methyl groups on the benzene ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from its analogs. For example, the presence of the isobutoxy group can enhance its solubility in organic solvents and affect its overall chemical behavior.

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